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Compound of Interest

Compound Name: 1-Methyl-5-nitroindoline

Cat. No.: B098089 Get Quote

Introduction
Zafirlukast is a potent and selective oral leukotriene receptor antagonist used in the

management of asthma.[1][2] This application note provides a detailed protocol for the

synthesis of Zafirlukast starting from the precursor 1-Methyl-5-nitro-1H-indole. The synthesis

involves a multi-step process encompassing key reactions such as Friedel-Crafts acylation,

reduction of a nitro group, formation of a carbamate, and a final amide coupling. This document

is intended for researchers, scientists, and drug development professionals, offering a

comprehensive guide with quantitative data, detailed experimental procedures, and visual

representations of the synthetic pathway.

Overall Synthesis Workflow
The synthesis of Zafirlukast from 1-Methyl-5-nitro-1H-indole can be conceptualized as a

convergent synthesis. The indole core is first functionalized at the 3-position, followed by

modification of the 5-position nitro group to introduce the carbamate side chain. In parallel, the

substituted benzoic acid moiety is prepared and finally coupled with the functionalized indole to

yield Zafirlukast.
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Caption: Overall workflow for the synthesis of Zafirlukast.

Experimental Protocols
Step 1: Synthesis of Methyl 3-methoxy-4-((1-methyl-5-
nitro-1H-indol-3-yl)methyl)benzoate (Intermediate A)
This step involves the alkylation of 1-methyl-5-nitro-1H-indole with methyl 4-(bromomethyl)-3-

methoxybenzoate.

Reagents and Materials:

1-Methyl-5-nitro-1H-indole

Methyl 4-(bromomethyl)-3-methoxybenzoate

Silver oxide (Ag₂O) or Zinc Bromide (ZnBr₂)

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Inert atmosphere (Nitrogen or Argon)

Procedure:
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To a solution of 1-methyl-5-nitro-1H-indole in the chosen anhydrous solvent under an inert

atmosphere, add the catalyst (e.g., silver oxide or zinc bromide).

Slowly add a solution of methyl 4-(bromomethyl)-3-methoxybenzoate in the same solvent.

Stir the reaction mixture at room temperature for the specified duration (typically several

hours) until the starting material is consumed, as monitored by Thin Layer

Chromatography (TLC).

Upon completion, filter the reaction mixture to remove the catalyst.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford Methyl 3-

methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate.

Step 2: Synthesis of Methyl 3-methoxy-4-((1-methyl-5-
amino-1H-indol-3-yl)methyl)benzoate (Intermediate B)
This step involves the reduction of the nitro group to an amine.

Reagents and Materials:

Methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate (Intermediate A)

Reducing agent (e.g., Raney Nickel with Hydrogen gas, or Palladium on Carbon (Pd/C)

with Hydrogen gas)

Solvent (e.g., Ethyl acetate (EtOAc) or Methanol)

Procedure:

Dissolve Intermediate A in the chosen solvent in a hydrogenation vessel.

Add the catalyst (Raney Ni or Pd/C) to the solution.

Pressurize the vessel with hydrogen gas to the desired pressure.
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Stir the reaction mixture vigorously at room temperature until the reaction is complete

(monitored by TLC or HPLC).

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude amine, which can

often be used in the next step without further purification.

Step 3: Synthesis of Methyl 4-((5-
((cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-
yl)methyl)-3-methoxybenzoate (Intermediate C)
This step involves the formation of the carbamate linkage.

Reagents and Materials:

Methyl 3-methoxy-4-((1-methyl-5-amino-1H-indol-3-yl)methyl)benzoate (Intermediate B)

Cyclopentyl chloroformate

A non-nucleophilic base (e.g., N-methylmorpholine (NMM) or triethylamine)

Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

Dissolve Intermediate B in the anhydrous solvent under an inert atmosphere.

Cool the solution in an ice bath.

Add the base (e.g., N-methylmorpholine) to the solution.

Slowly add cyclopentyl chloroformate dropwise while maintaining the low temperature.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).

Quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the residue by column chromatography if necessary.

Step 4: Synthesis of 4-((5-
(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-
yl)methyl)-3-methoxybenzoic acid (Intermediate D)
This step involves the hydrolysis of the methyl ester to a carboxylic acid.

Reagents and Materials:

Methyl 4-((5-((cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-

methoxybenzoate (Intermediate C)

Base (e.g., Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH))

Solvent mixture (e.g., Methanol/Water or THF/Water)

Procedure:

Dissolve Intermediate C in the solvent mixture.

Add an aqueous solution of the base (e.g., LiOH).

Stir the reaction mixture at room temperature or with gentle heating until the ester is fully

hydrolyzed (monitored by TLC).

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic

acid.

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the

desired benzoic acid derivative.

Step 5: Synthesis of Zafirlukast
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This final step is an amide coupling reaction between the carboxylic acid and o-

toluenesulfonamide.

Reagents and Materials:

4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic

acid (Intermediate D)

o-Toluenesulfonamide

Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC))

Catalyst (e.g., 4-Dimethylaminopyridine (DMAP))

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

Dissolve Intermediate D, o-toluenesulfonamide, and DMAP in the anhydrous solvent under

an inert atmosphere.

Add the coupling agent (e.g., DCC or EDC) to the solution.

Stir the reaction mixture at room temperature until the reaction is complete.

If DCC is used, filter off the dicyclohexylurea byproduct.

Wash the reaction mixture with dilute acid and then with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude Zafirlukast by recrystallization or column chromatography.

Quantitative Data Summary
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The following table summarizes the reported yields for the key steps in the synthesis of

Zafirlukast. Note that yields can vary depending on the specific reagents and conditions used.

Step Reaction
Starting
Material

Product
Reported
Yield (%)

Reference

1
Friedel-Crafts

Alkylation

1-Methyl-5-

nitro-1H-

indole

Intermediate

A

~45% (with

Ag₂O)
[3]

2
Nitro

Reduction

Intermediate

A

Intermediate

B
Quantitative [4][5]

3
Carbamate

Formation

Intermediate

B

Intermediate

C
89% [4][5]

4
Ester

Hydrolysis

Intermediate

C

Intermediate

D
High Yield [3]

5
Amide

Coupling

Intermediate

D
Zafirlukast 92% [4][5]

Logical Relationships in Synthesis
The chemical transformations in the synthesis of Zafirlukast from 1-Methyl-5-nitro-1H-indole are

interconnected, with the product of one step serving as the precursor for the next. The following

diagram illustrates these relationships.
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Caption: Key chemical transformations in the synthesis.

Disclaimer: This application note is for informational purposes only and should be used by

qualified professionals. All experiments should be conducted with appropriate safety

precautions in a certified laboratory setting. The yields and reaction conditions provided are

based on published literature and may require optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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